REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[Na].Br[C:6]1[N:13]=[C:12]([NH2:14])[CH:11]=[C:10]([NH2:15])[C:7]=1[C:8]#[N:9]>O>[NH2:15][C:10]1[C:7]([C:8]#[N:9])=[C:6]([O:3][CH2:1][CH3:2])[N:13]=[C:12]([NH2:14])[CH:11]=1 |^1:3|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C#N)C(=CC(=N1)N)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a 5 mL sealable heavy walled glass tube suitable for microwave heating
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Type
|
ADDITION
|
Details
|
2,790,806, 1957) was added
|
Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CUSTOM
|
Details
|
The orange precipitate which formed
|
Type
|
WASH
|
Details
|
was washed with water until pH=7
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 105° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC(=C1C#N)OCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.545 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |